3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12 (6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a detailed description of the molecular structure, including the positions of the bromine, isopropyl group, and piperidine ring .Scientific Research Applications
Metabolic Activity in Obese Rats
- Study on Metabolic Activity : A compound structurally similar to the queried chemical was studied for its effects on food intake and weight gain in obese rats, showing potential for metabolic research applications (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Labeling Techniques
- Synthesis for Metabolic Studies : Research into the synthesis of neuroleptic agents using related compounds offers insights into labeling and tracking metabolic processes (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmacological Effects
- Antidepressant Applications : Paroxetine hydrochloride, a compound with a similar structural motif, is documented for its pharmacological effects in treating various disorders, illustrating the therapeutic potential of related structures (Germann, Ma, & Han, 2013).
Synthetic Methodologies
- Asymmetric Synthesis from Chiral Lactams : The synthesis of enantiomerically pure 3-substituted piperidines from lactam showcases advanced synthetic strategies for producing stereochemically complex molecules (Micouin, Bonin, & Cherrier, 1994).
Biological Activities and Applications
- Cytotoxicity on HeLa Cells : A series of 2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells, indicating potential applications in cancer research (Parthiban, Pallela, & Kim, 2011).
Research on Specific Reactions and Intermediates
- Activation of Energy Expenditure : A non-amphetaminic compound was studied for its thermogenic effect, showing the ability to increase energy expenditure in rats (Massicot, Ricquier, & Godfroid, 1985).
Properties
IUPAC Name |
3-[(2-bromo-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-11(2)13-5-6-15(14(16)8-13)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCOTLWCRVBMSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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